An In-depth Technical Guide to Isoindolin-5-ol Hydrochloride: Structure, Properties, and Synthetic Insights for the Research Professional
An In-depth Technical Guide to Isoindolin-5-ol Hydrochloride: Structure, Properties, and Synthetic Insights for the Research Professional
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemical properties, structure, and potential applications of Isoindolin-5-ol hydrochloride. We will delve into its molecular characteristics, propose a robust synthetic pathway, and explore its relevance within the broader context of pharmacologically significant isoindoline scaffolds.
Introduction: The Significance of the Isoindoline Scaffold
The isoindoline nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous clinically significant therapeutic agents.[1][2] Its derivatives have demonstrated a vast range of biological activities, including applications in oncology (e.g., Thalidomide, Lenalidomide), immunology, and neuroscience.[1][2] The inherent structural rigidity and the synthetic tractability of the isoindoline system make it a versatile template for designing molecules that can effectively interact with a variety of biological targets. Isoindolin-5-ol, as a functionalized derivative, offers a key hydroxyl group that can serve as a synthetic handle for creating libraries of new chemical entities, making its hydrochloride salt a valuable starting material for discovery chemistry programs.
Chemical Structure and Physicochemical Properties
Isoindolin-5-ol hydrochloride is the salt form of the parent compound, 5-hydroxyisoindoline. The protonation of the basic secondary amine in the isoindoline ring by hydrochloric acid enhances its aqueous solubility and crystallinity, which are desirable properties for a research chemical and potential drug candidate.
Caption: Chemical structure of Isoindolin-5-ol hydrochloride.
Table 1: Physicochemical Properties of Isoindolin-5-ol Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO | |
| Molecular Weight | 171.62 g/mol | |
| IUPAC Name | 2,3-dihydro-1H-isoindol-5-ol;hydrochloride | PubChem |
| Synonyms | 2,3-Dihydro-5-hydroxy-1H-isoindole hydrochloride | |
| Appearance | Predicted: White to off-white solid | General knowledge |
| Solubility | Predicted: Soluble in water, methanol | General knowledge |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
Proposed Synthesis Protocol
Proposed Reaction: Catalytic hydrogenation of 4-hydroxyphthalonitrile.
Caption: Proposed workflow for the synthesis of Isoindolin-5-ol hydrochloride.
Step-by-Step Experimental Protocol:
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Catalyst Preparation: In a high-pressure hydrogenation vessel, add 4-hydroxyphthalonitrile and a suitable solvent such as tetrahydrofuran (THF) or ethanol. To this suspension, add a catalytic amount (typically 5-10 mol%) of palladium on carbon (Pd/C) or platinum on carbon (Pt/C).
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Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel to the desired pressure (typically 50-150 psi) and heat to a temperature between 40-80°C. The reaction should be stirred vigorously to ensure proper mixing.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
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Work-up and Isolation: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
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Salt Formation and Purification: To the filtrate, add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a suitable solvent like ether or isopropanol). The hydrochloride salt of Isoindolin-5-ol should precipitate out of the solution. The resulting solid can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any impurities, and dried under vacuum to yield the final product.
Causality Behind Experimental Choices:
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Catalyst: Palladium and platinum are highly effective catalysts for the reduction of nitriles to amines.[3][4] The carbon support provides a high surface area for the reaction.
-
Solvent: THF and ethanol are commonly used solvents for hydrogenation as they are relatively inert under these conditions and can solubilize the starting material.
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Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate without promoting side reactions like hydrogenolysis.
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Acidification: The final step of forming the hydrochloride salt not only aids in purification by precipitation but also provides a more stable and water-soluble form of the compound.[2]
Spectroscopic Characterization (Predicted)
For a researcher synthesizing this compound, spectroscopic analysis is crucial for structure confirmation. Based on the analysis of similar isoindoline structures, the following spectral characteristics are expected:[5][6][7]
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¹H NMR:
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Aromatic Protons: Signals in the range of δ 6.5-7.5 ppm, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
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Benzylic Protons (CH₂): Two singlets or a pair of doublets (if diastereotopic) in the range of δ 4.0-4.5 ppm, integrating to 4 protons (representing the two CH₂ groups of the isoindoline ring).
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NH₂⁺ Proton: A broad singlet, typically downfield, which may exchange with D₂O.
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OH Proton: A singlet that may also exchange with D₂O.
-
-
¹³C NMR:
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Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon attached to the hydroxyl group would be expected at the lower field end of this range.
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Benzylic Carbons (CH₂): Signals in the range of δ 50-60 ppm.
-
-
FTIR (KBr Pellet):
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
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N-H Stretch: A medium to strong absorption band around 3000-3400 cm⁻¹, which may be broad due to the ammonium salt.
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Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.
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Aromatic C=C Bending: Peaks in the fingerprint region of 1450-1600 cm⁻¹.
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Applications in Drug Discovery and Medicinal Chemistry
The Isoindolin-5-ol hydrochloride scaffold is a valuable building block for several reasons:
-
Privileged Scaffold: As previously mentioned, the isoindoline core is a well-established pharmacophore in numerous approved drugs.[1][8]
-
CNS Disorders: Isoindoline derivatives have been explored for the treatment of various neurobehavioral and neurodegenerative disorders, including Alzheimer's disease and epilepsy, by targeting enzymes like acetylcholinesterase or receptors in the central nervous system.[2][5][9][10][11][12]
-
Synthetic Handle: The 5-hydroxyl group provides a convenient point for chemical modification. It can be alkylated, acylated, or used in coupling reactions to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.
-
Anticancer and Anti-inflammatory Potential: Many isoindolin-1-one and isoindoline-1,3-dione derivatives, which can be synthesized from isoindoline precursors, exhibit potent anticancer and anti-inflammatory activities.[13][14]
Safety, Handling, and Storage
As with any laboratory chemical, Isoindolin-5-ol hydrochloride should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, information from related isoindoline hydrochlorides suggests the following:
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust. Avoid contact with skin and eyes.
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. Seek medical attention if any symptoms persist.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound is likely hygroscopic and should be protected from moisture.
References
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). Preprints.org. [Link]
-
Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. (2025). PubMed. [Link]
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Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. (2025). ResearchGate. [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). MDPI. [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). PubMed Central. [Link]
-
13C-NMR spectrum of the compound 2-(4-aminophenyl)isoindoline-1,3-dione. (2020). ResearchGate. [Link]
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New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (2024). PubMed. [Link]
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Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. (2025). Bentham Science. [Link]
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A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2022). MDPI. [Link]
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Spectroscopic and analytical data for isoindolinone derivatives 1. (2014). Royal Society of Chemistry. [Link]
- Use of isoindoles for the treatment of neurobehavioral disorders. (2018).
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Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. (2025). PubMed. [Link]
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Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021). PubMed Central. [Link]
- Hydrogenation of nitriles. (1964).
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